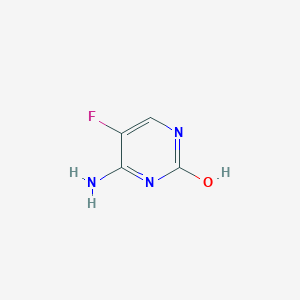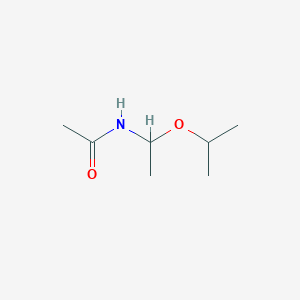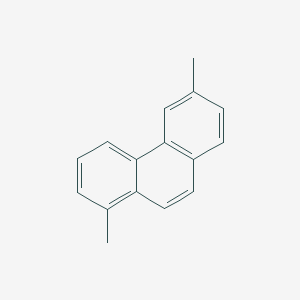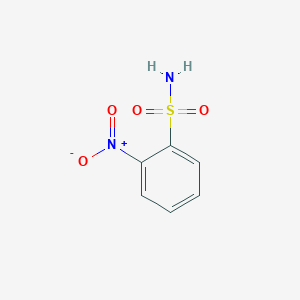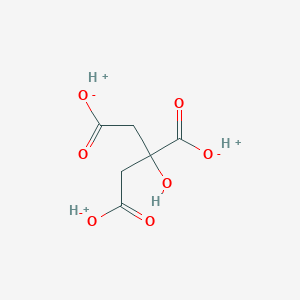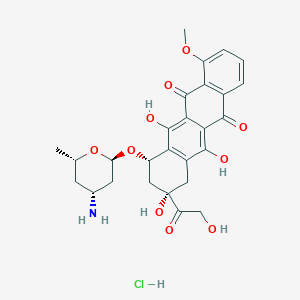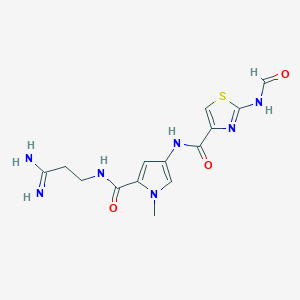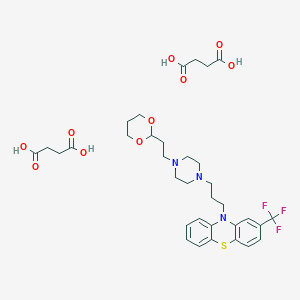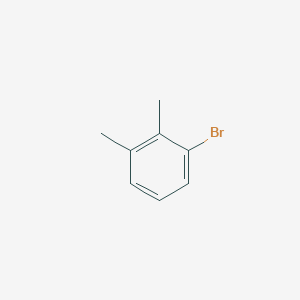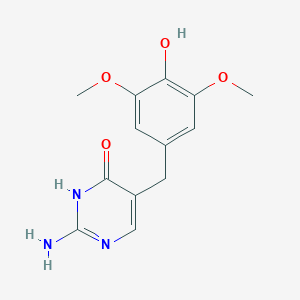
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves aromatic nucleophilic substitution reactions and protecting group strategies. For instance, ElMarrouni and Heras (2015) utilized the p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring, employing an aromatic nucleophilic substitution reaction for the synthesis of new unnatural amino acids (ElMarrouni & Heras, 2015). This method highlights the complex strategies involved in synthesizing specific pyrimidine derivatives.
Molecular Structure Analysis
The structural analysis of pyrimidine derivatives is crucial for understanding their chemical behavior and potential applications. Rajam et al. (2017) discussed the cation tautomerism, twinning, and disorder in different forms of pyrimidine derivatives, showing the importance of molecular recognition processes involving hydrogen bonding (Rajam et al., 2017). Such detailed analyses are vital for the development of pharmaceuticals and other applications.
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrates the potential for creating potent inhibitors for biological targets (Grivsky et al., 1980).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like the one by Rajam et al. (2017) not only explore the molecular structure but also hint at the physical characteristics that are crucial for the compound's application in various fields (Rajam et al., 2017).
科学的研究の応用
Importance of Hybrid Catalysts in Pyrimidine Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, play a crucial role in the synthesis of pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidin-4(3H)-ones. These catalysts facilitate a one-pot multicomponent reaction, demonstrating the structural and synthetic versatility of pyrimidine scaffolds in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, highlights the influence of molecular interactions on the stability and behavior of these compounds in various environments. This research provides insights into the fundamental aspects of molecular structure affecting the biological functions of nucleic acids and related compounds (Person et al., 1989).
Anti-inflammatory and Pharmacological Activities
Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory activities. The synthesis and investigation of pyrimidine derivatives have led to the identification of compounds with potential anti-inflammatory properties, contributing to the development of new therapeutic agents (Rashid et al., 2021).
Antioxidant Properties
Research into the antioxidant properties of pyrimidine derivatives and related compounds has expanded our understanding of their potential in combating oxidative stress-related diseases. This area of study is vital for developing new antioxidants that can be used in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Diverse Biological Activities
Pyrimidines, including the specific derivatives and analogs, have been found to possess a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects, highlighting their importance as versatile scaffolds in medicinal chemistry for drug discovery (JeelanBasha & Goudgaon, 2021).
特性
IUPAC Name |
2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-19-9-4-7(5-10(20-2)11(9)17)3-8-6-15-13(14)16-12(8)18/h4-6,17H,3H2,1-2H3,(H3,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGONLKCVURQKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

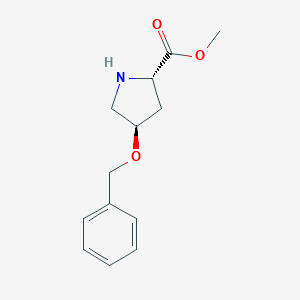
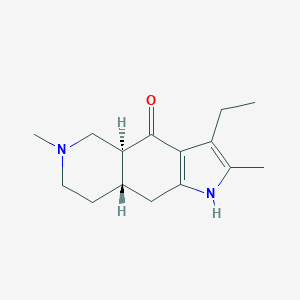
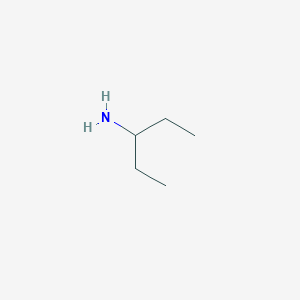
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
